molecular formula C13H15BrN2S B5589942 1-(2-BROMOPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE CAS No. 116265-94-2

1-(2-BROMOPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE

Cat. No.: B5589942
CAS No.: 116265-94-2
M. Wt: 311.24 g/mol
InChI Key: KQAAANDEGMQURX-UHFFFAOYSA-N
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Description

1-(2-BROMOPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE is a heterocyclic compound that contains a bromophenyl group and a tetrahydropyrimidine ring with a thione functional group

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many biologically active pyrimidine derivatives work by interacting with enzymes or receptors in the body .

Safety and Hazards

As with any chemical compound, handling “1-(2-bromophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione” would require appropriate safety precautions. It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be studied further as a potential pharmaceutical .

Preparation Methods

The synthesis of 1-(2-BROMOPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE typically involves the condensation of 2-bromobenzaldehyde with acetone and thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the tetrahydropyrimidine ring. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the cyclization process .

Chemical Reactions Analysis

1-(2-BROMOPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-BROMOPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar compounds to 1-(2-BROMOPHENYL)-4,4,6-TRIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE include other tetrahydropyrimidine derivatives and bromophenyl-containing compounds. Compared to these compounds, this compound is unique due to the presence of both the bromophenyl group and the thione functional group, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

3-(2-bromophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2S/c1-9-8-13(2,3)15-12(17)16(9)11-7-5-4-6-10(11)14/h4-8H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAAANDEGMQURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC(=S)N1C2=CC=CC=C2Br)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352349
Record name 2(1H)-Pyrimidinethione, 1-(2-bromophenyl)-3,4-dihydro-4,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116265-94-2
Record name 2(1H)-Pyrimidinethione, 1-(2-bromophenyl)-3,4-dihydro-4,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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